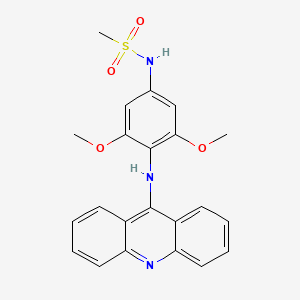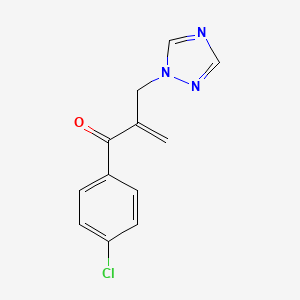
Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-754-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various applications.
Vorbereitungsmethoden
The preparation of EINECS 297-754-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Purification: After synthesis, the compound undergoes purification processes to remove impurities. Techniques such as distillation, crystallization, and chromatography are commonly used.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
EINECS 297-754-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide. The major products formed are typically oxides or hydroxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The major products formed are typically reduced forms of the original compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
EINECS 297-754-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of EINECS 297-754-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
EINECS 297-754-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (Amyl Nitrite): This compound is used as a vasodilator and has different chemical properties and applications compared to EINECS 297-754-8.
EINECS 234-985-5 (Bismuth Tetroxide): This compound is used in the production of pigments and has distinct chemical reactions and uses.
EINECS 239-934-0 (Mercurous Oxide): This compound is used in the production of mercury-based products and has unique chemical properties .
EINECS 297-754-8 stands out due to its specific chemical structure, reactivity, and applications in various fields.
Eigenschaften
CAS-Nummer |
93762-41-5 |
|---|---|
Molekularformel |
C14H27NO3 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
ethyl 2-[(2-butan-2-yl-3-methylpentanoyl)amino]acetate |
InChI |
InChI=1S/C14H27NO3/c1-6-10(4)13(11(5)7-2)14(17)15-9-12(16)18-8-3/h10-11,13H,6-9H2,1-5H3,(H,15,17) |
InChI-Schlüssel |
AQVUPTVYWCWOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(C)CC)C(=O)NCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


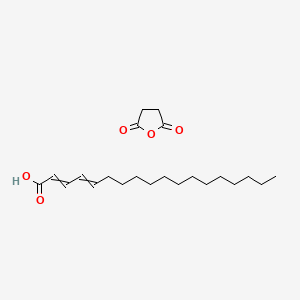


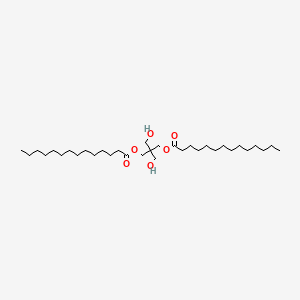

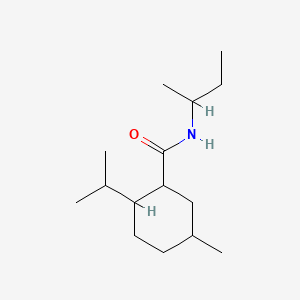
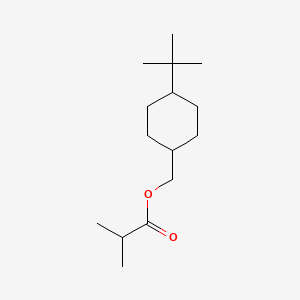

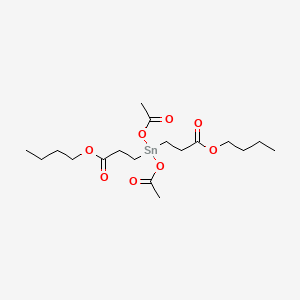

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

